
6-chloro-N-(4-methylphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine is a chemical compound that belongs to the class of s-triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenyl, 4-methylphenyl, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine typically involves the reaction of 6-chloro-s-triazine-2,4-diamine with phenyl and 4-methylphenyl derivatives. One common method is the nucleophilic substitution reaction where the chlorine atom on the triazine ring is replaced by the phenyl and 4-methylphenyl groups. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like dimethylformamide or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazine ring structure allows it to interact with nucleophilic sites in biological molecules, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(4-chlorophenyl)-6-chloro-s-triazine-2,4-diamine
- N-Phenyl-N’-(4-methoxyphenyl)-6-chloro-s-triazine-2,4-diamine
- N-Phenyl-N’-(4-fluorophenyl)-6-chloro-s-triazine-2,4-diamine
Uniqueness
N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its solubility, stability, and interaction with specific molecular targets compared to other similar compounds.
Properties
CAS No. |
103392-03-6 |
|---|---|
Molecular Formula |
C16H14ClN5 |
Molecular Weight |
311.77 g/mol |
IUPAC Name |
6-chloro-2-N-(4-methylphenyl)-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H14ClN5/c1-11-7-9-13(10-8-11)19-16-21-14(17)20-15(22-16)18-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,19,20,21,22) |
InChI Key |
QNNOXYPXMGGSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


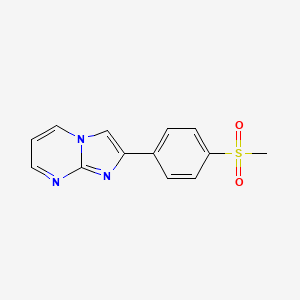
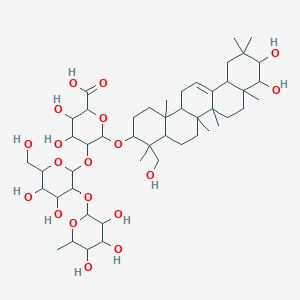
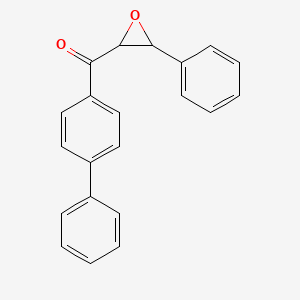

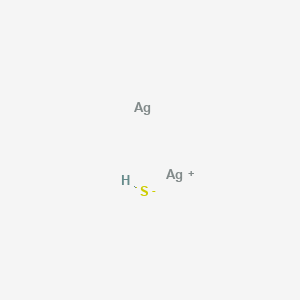
![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)

![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
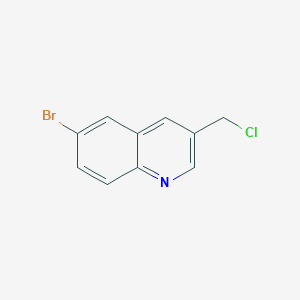
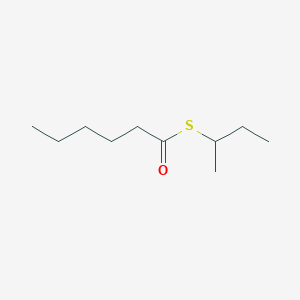
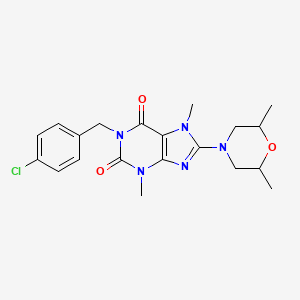
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
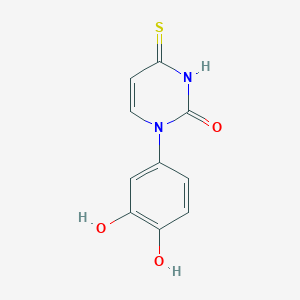
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)
